Monoisononyl phthalate

Cat. No.:

B139493

CAS No.:

106610-61-1

M. Wt:

292.4 g/mol

InChI Key:

RNCMBSSLYOAVRT-UHFFFAOYSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

Monoisononyl phthalate (MiNP) is a primary metabolite of di-isononyl phthalate (DiNP), a high-molecular-weight phthalate widely used as a plasticizer . As a reference standard, MiNP is critical for investigating the mechanisms of phthalate toxicity and human exposure assessment. Research indicates that MiNP and other DiNP metabolites exhibit a potential to inhibit key detoxification enzymes, specifically members of the sulfotransferase (SULT1) family, which may disrupt the metabolism of endogenous hormones and neurotransmitters . Phthalates like DiNP and their metabolites are recognized as endocrine-disrupting chemicals (EDCs) . Toxicological studies are central to its research value, with computational models predicting that DiNP metabolites may cause liver damage and inhibit peroxisome proliferator-activated receptors (PPARs) . Prolonged phthalate exposure is associated with adverse effects on the liver, where it can disrupt the biological redox system, leading to oxidative stress and alterations in cellular signaling pathways . Furthermore, epidemiological and experimental studies link phthalate exposure to broader health implications, including effects on the reproductive system and metabolic syndrome . This product, characterized by its molecular formula C17H24O4 and a molecular weight of 292.4 g/mol, is intended for use in analytical chemistry, toxicology, and environmental health research . It is supplied as a high-purity standard to ensure reliable and reproducible results in mass spectrometry, chromatography, and in vitro bioassays. This compound is provided strictly "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, or for any form of human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model

Properties

IUPAC Name |

2-(7-methyloctoxycarbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-13(2)9-5-3-4-8-12-21-17(20)15-11-7-6-10-14(15)16(18)19/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCMBSSLYOAVRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910057 |

Source

|

| Record name | 2-{[(7-Methyloctyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106610-61-1, 68515-53-7 |

Source

|

| Record name | 1-(7-Methyloctyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106610-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, mono-C8-10-branched alkyl esters, C9-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(7-methyloctyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106610611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, mono-C8-10-branched alkyl esters, C9-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-{[(7-Methyloctyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, mono-C8-10-branched alkyl esters, C9-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Monoisononyl phthalate chemical structure and properties

An In-depth Technical Guide to Monoisononyl Phthalate (MINP): Structure, Properties, and Analysis

Introduction

This compound (MINP) is the primary monoester metabolite of the widely used plasticizer, diisononyl phthalate (DiNP). While not intentionally produced or used commercially itself, MINP is a critical analyte in the fields of toxicology, environmental science, and drug development due to its formation in biological systems following exposure to DiNP. DiNP is a key component in a vast array of consumer products, including PVC flooring, cables, toys, and food packaging materials, leading to ubiquitous human exposure.[1] Consequently, understanding the chemical nature, metabolic fate, and toxicological profile of MINP is paramount for assessing the risks associated with DiNP exposure. This guide provides a comprehensive technical overview of MINP, from its fundamental chemical structure to the sophisticated analytical methodologies required for its quantification in biological matrices.

Chemical Identity and Structure

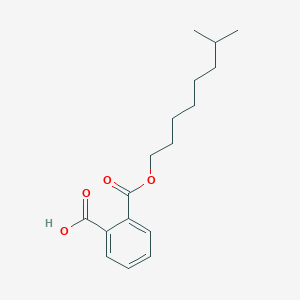

This compound is a phthalic acid monoester. It is formed by the formal condensation of one of the two carboxylic acid groups of phthalic acid with the hydroxyl group of isononanol.[2] The "isononyl" group is a branched nine-carbon alkyl chain, which can exist as various isomers. The most common structure features a 7-methyloctyl chain.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value | Source |

| IUPAC Name | 2-{[(7-methyloctyl)oxy]carbonyl}benzoic acid | [3] |

| Molecular Formula | C17H24O4 | [2][3] |

| Molecular Weight | 292.375 g/mol | [3] |

| CAS Number | 106610-61-1 | [2][3] |

| SMILES | CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)O | [2][3][4] |

| InChIKey | RNCMBSSLYOAVRT-UHFFFAOYSA-N | [2][3][4] |

Structural Representation

The two-dimensional chemical structure of the common isomer of this compound is depicted below. The structure consists of a benzene ring with two adjacent carboxyl groups. One carboxyl group is esterified with an isononyl alcohol, while the other remains a free carboxylic acid, a key feature influencing its chemical properties and biological activity.

Caption: 2D structure of this compound (MINP).

Physicochemical Properties

The physicochemical properties of MINP govern its behavior in both environmental and biological systems, influencing its solubility, membrane permeability, and potential for bioaccumulation. A summary of key computed properties is provided in Table 2.

| Property | Value | Implication | Source |

| XLogP3 | 5.6 | High lipophilicity, suggesting potential for membrane interaction and bioaccumulation. | [2] |

| Polar Surface Area | 63.6 Ų | Moderate polarity, influencing solubility and transport across membranes. | [2] |

| pKa (Strongest Acidic) | 3.08 | The carboxylic acid group is readily deprotonated at physiological pH, existing primarily as a charged carboxylate anion. | |

| Rotatable Bond Count | 10 | High conformational flexibility. | [2] |

| Water Solubility (ALOGPS) | 5.10e-03 g/L | Low water solubility, consistent with its lipophilic character.[3] Problems can arise in aquatic toxicity testing due to this property.[5] | [3] |

| Hydrogen Bond Donors | 1 | From the carboxylic acid group. | [2] |

| Hydrogen Bond Acceptors | 4 | From the ester and carboxylic acid oxygens. | [2] |

The high lipophilicity (XLogP3 of 5.6) combined with the presence of an ionizable carboxylic acid group gives MINP amphipathic characteristics. At physiological pH (~7.4), the carboxylic acid is deprotonated, increasing water solubility compared to the parent diester, DiNP. However, the long, branched alkyl chain still imparts significant nonpolar character, facilitating interactions with lipid bilayers and hydrophobic pockets of proteins.

Metabolism and Toxicokinetics

MINP is not a commercial product but rather the product of in-vivo metabolism. Humans are exposed to the parent compound, DiNP, which is then metabolized.[1]

Metabolic Pathway

The metabolism of phthalate diesters occurs in a two-phase process.[1]

-

Phase I Hydrolysis: DiNP is first hydrolyzed by non-specific esterases, primarily in the gastrointestinal tract and liver, into its monoester, MINP, and isononyl alcohol. This initial step is critical as the resulting monoester is often considered more biologically active than the parent diester.[1]

-

Phase II Oxidation & Conjugation: MINP is the substrate for further Phase I and Phase II metabolic reactions. The alkyl chain of MINP can be hydroxylated and subsequently oxidized to form secondary metabolites such as mono-hydroxy-isononyl phthalate (MHiNP), mono-oxo-isononyl phthalate (MOiNP), and mono-carboxy-isooctyl phthalate (MCiOP).[1] These oxidized metabolites, along with MINP itself, can be conjugated (e.g., via glucuronidation) to increase water solubility and facilitate excretion, primarily in the urine.[1]

Caption: Metabolic pathway of DiNP to MINP and its derivatives.

Toxicological Profile

The toxicological concerns surrounding DiNP are largely attributed to its metabolite, MINP. As an endocrine-disrupting chemical (EDC), MINP is implicated in a range of adverse health effects.

-

Endocrine and Reproductive Toxicity: Phthalates are known for their potential to interfere with the endocrine system. MINP has been associated with developmental and reproductive toxicity.[2]

-

Mechanism of Action: A proposed mechanism for MINP's toxicity involves the inhibition of sulfotransferase (SULT) enzymes, particularly members of the SULT1 family.[1] These enzymes are crucial for the metabolism and detoxification of various endogenous and xenobiotic compounds. Inhibition of SULTs can disrupt hormonal balance and cellular signaling pathways.

-

Other Toxicities: Regulatory assessments have flagged MINP for potential immunotoxicity and respiratory toxicity.[2]

The causality behind these effects lies in the ability of MINP to mimic or antagonize endogenous hormones and to interfere with key enzymatic processes, leading to downstream dysregulation of physiological functions.

Analytical Methodologies

Accurate quantification of MINP in biological matrices like urine and blood is essential for human biomonitoring and exposure assessment. The gold-standard technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[6]

Experimental Protocol: Quantification of MINP in Urine by LC-MS/MS

This protocol describes a robust, self-validating workflow for the determination of MINP and its oxidized metabolites. The key to trustworthiness is the inclusion of isotopically labeled internal standards.

1. Sample Preparation (Rationale: Release conjugated metabolites and concentrate analytes)

-

Step 1.1: Aliquot 1 mL of urine into a clean polypropylene tube.

-

Step 1.2: Fortify the sample with an internal standard solution containing isotopically labeled MINP (e.g., ¹³C₄-MINP). Causality: The internal standard co-elutes with the analyte but is distinguished by mass. It corrects for matrix effects and variations in sample recovery, ensuring accuracy.

-

Step 1.3: Add 100 µL of β-glucuronidase enzyme solution and 500 µL of ammonium acetate buffer (pH 6.5).

-

Step 1.4: Incubate at 37°C for 2 hours. Causality: This enzymatic hydrolysis step deconjugates glucuronidated metabolites, converting them to their free form for detection and providing a measure of total exposure.

-

Step 1.5: Perform Solid-Phase Extraction (SPE).

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the incubated urine sample.

-

Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analytes with a high-organic solvent (e.g., methanol or acetonitrile).

-

-

Step 1.6: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis (Rationale: Separate and quantify analytes with high selectivity)

-

Step 2.1: Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A time-programmed gradient from low to high organic phase to separate MINP from its more polar metabolites and endogenous matrix components.

-

-

Step 2.2: Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in negative mode. Causality: The carboxylic acid group is readily deprotonated, making negative mode highly sensitive for MINP.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both the native analyte and its labeled internal standard to ensure confident identification and quantification. For MINP (m/z 291.2), a common transition is the loss of the alkyl chain.

-

Caption: Workflow for urinary MINP analysis via LC-MS/MS.

Regulatory Context and Human Exposure

Given that MINP is a metabolite, regulatory actions focus on the parent compound, DiNP. Several jurisdictions have implemented restrictions on the use of DiNP, particularly in products intended for children. For example, the European Union restricts the use of DiNP in toys and childcare articles that can be placed in the mouth. In the United States, the Food and Drug Administration (FDA) is actively reviewing the safety of phthalates authorized for use in food contact applications.[7] These regulatory efforts aim to reduce human exposure to DiNP and, by extension, the formation of its bioactive metabolite, MINP.

Conclusion

This compound is a key biomarker of exposure to the high-production-volume chemical DiNP. Its physicochemical properties, particularly its amphipathic nature, facilitate its interaction with biological systems. As the primary bioactive metabolite, MINP is central to the toxicological concerns associated with DiNP, including endocrine disruption and reproductive toxicity. The reliable quantification of MINP using validated analytical methods such as LC-MS/MS is critical for ongoing research into the health effects of phthalates and for informing public health policy. Future work should continue to elucidate the specific molecular mechanisms of MINP toxicity and to assess the risks associated with exposure to the complex mixture of phthalates encountered in daily life.

References

-

IARC, Exposome-Explorer. Mono-isononyl phthalate (MiNP) (Compound). [Link]

-

National Center for Biotechnology Information, PubChem. This compound (CID 110394). [Link]

-

National Center for Biotechnology Information, PubMed Central. Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. [Link]

-

Human Metabolome Database. Showing metabocard for this compound (HMDB0244325). [Link]

-

PubChemLite. This compound (C17H24O4). [Link]

-

National Center for Biotechnology Information, PubChem. Monoisodecyl phthalate (CID 169241). [Link]

-

ResearchGate. Occurrence, Fate, Behavior and Ecotoxicological State of Phthalates in Different Environmental Matrices (Critical Review). [Link]

-

Taylor & Francis Online. Analytical Methodologies for the Assessment of Phthalate Exposure in Humans. [Link]

-

U.S. Food and Drug Administration. Phthalates in Food Packaging and Food Contact Applications. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Diisononyl Phthalate. [Link]

-

GOV.UK. Review of Environmental Fate and Effects of Selected Phthalate Esters. [Link]

Sources

- 1. Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C17H24O4 | CID 110394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exposome-Explorer - Mono-isononyl phthalate (MiNP) (Compound) [exposome-explorer.iarc.fr]

- 4. PubChemLite - this compound (C17H24O4) [pubchemlite.lcsb.uni.lu]

- 5. Review of Environmental Fate and Effects of Selected Phthalate Esters, Danish Environmental Protection Agency [www2.mst.dk]

- 6. tandfonline.com [tandfonline.com]

- 7. Phthalates in Food Packaging and Food Contact Applications | FDA [fda.gov]

An In-depth Technical Guide to the Laboratory Synthesis of Monoisononyl Phthalate

This guide provides a comprehensive overview of the synthesis of monoisononyl phthalate (MINP), a significant monoester of phthalic acid. Designed for researchers, scientists, and professionals in drug development, this document details the chemical principles, a step-by-step laboratory-scale synthesis protocol, purification techniques, and characterization methods. By explaining the causality behind experimental choices, this guide aims to equip researchers with the necessary knowledge to successfully synthesize and purify MINP for research applications.

Introduction and Significance

This compound (MINP) is a phthalic acid monoester that serves as a primary metabolite of its corresponding diester, diisononyl phthalate (DINP). DINP is a widely used plasticizer in a variety of consumer and industrial products. Consequently, understanding the properties and synthesis of MINP is crucial for toxicological studies, environmental monitoring, and the development of analytical standards. The controlled synthesis of MINP is a prerequisite for in-depth research into its biological and environmental fate.

This guide focuses on the selective synthesis of the monoester, a process that requires careful control of reaction conditions to prevent the formation of the diester byproduct. The principles and protocols outlined herein are designed to be adaptable for a standard laboratory setting.

Chemical Principles and Reaction Mechanism

The synthesis of this compound from phthalic anhydride and isononyl alcohol is a classic example of esterification. The reaction proceeds in two main stages:

-

Monoester Formation: A rapid, non-catalytic nucleophilic acyl substitution reaction occurs where the isononyl alcohol attacks one of the carbonyl carbons of the phthalic anhydride ring. This ring-opening reaction forms the monoester, this compound. This initial step is generally fast and can proceed to high conversion without a catalyst.[1][2]

-

Diester Formation: A second, slower esterification can occur where another molecule of isononyl alcohol reacts with the carboxylic acid group of the newly formed monoester. This reaction is typically catalyzed by an acid and is favored by higher temperatures and longer reaction times.[1][2]

To selectively synthesize MINP, it is imperative to control the reaction to favor the first stage while minimizing the second. This is primarily achieved by manipulating the stoichiometry of the reactants and the reaction temperature and duration.

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Physicochemical Properties of Key Compounds

A thorough understanding of the properties of the reactants and products is essential for successful synthesis and purification.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Characteristics |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 284 | 131 | White crystalline solid, moisture sensitive. |

| Isononyl Alcohol | C₉H₂₀O | 144.25 | 194 | -70 | Colorless liquid, combustible.[3] |

| This compound (MINP) | C₁₇H₂₄O₄ | 292.37 | Not readily available | Not readily available | Phthalic acid monoester.[4] |

Detailed Experimental Protocol: Synthesis of this compound

This protocol is designed for the laboratory-scale synthesis of MINP, with an emphasis on maximizing the yield of the monoester.

Materials and Equipment

-

Phthalic anhydride (≥99% purity)

-

Isononyl alcohol (technical grade or higher)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate

-

Round-bottom flask (250 mL) equipped with a magnetic stir bar

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reactant Charging: In a 250 mL round-bottom flask, dissolve phthalic anhydride (e.g., 0.1 mol, 14.81 g) in a minimal amount of a suitable solvent like toluene or dichloromethane if desired, though the reaction can also be run neat.

-

Addition of Alcohol: While stirring, slowly add isononyl alcohol (e.g., 0.1 mol, 14.43 g, approximately 17.5 mL). A slight excess of the alcohol can be used, but a large excess will favor the formation of the diester. An equimolar ratio is a good starting point for selective mono-esterification.

-

Reaction Conditions: Heat the mixture to a moderate temperature, for instance, 80-100°C. The formation of the monoester is an exothermic process and should proceed readily.[2] Maintain this temperature for a controlled period, for example, 1-2 hours, while monitoring the reaction progress.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3 v/v). The disappearance of the phthalic anhydride spot and the appearance of the MINP spot indicate the reaction is proceeding.

-

Work-up and Neutralization: After the desired reaction time, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (100 mL). Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted phthalic anhydride and the acidic monoester product. The MINP will be deprotonated and move to the aqueous layer.

-

Acidification and Extraction: Carefully acidify the combined aqueous layers with dilute hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~2), which will precipitate the MINP. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude MINP.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Purification of this compound

The crude product from the synthesis will likely contain unreacted starting materials and the diisononyl phthalate (DINP) byproduct. Purification is essential to obtain MINP of high purity for research purposes.

Column Chromatography

Column chromatography is a highly effective method for separating MINP from the less polar DINP and other impurities.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) to elute the non-polar DINP, then gradually increase the polarity (e.g., to 70:30 hexane:ethyl acetate) to elute the more polar MINP.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing pure MINP. Combine the pure fractions and remove the solvent under reduced pressure.

Characterization of this compound

Confirmation of the structure and purity of the synthesized MINP is crucial. The following spectroscopic techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons of the phthalate backbone and the aliphatic protons of the isononyl chain. The integration of these signals can confirm the mono-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, and the carbons of the isononyl group.

Infrared (IR) Spectroscopy

The IR spectrum of MINP will exhibit characteristic absorption bands:

-

~1740 cm⁻¹: C=O stretching of the ester group.

-

~1700 cm⁻¹: C=O stretching of the carboxylic acid group.

-

Broad O-H stretch: ~3300-2500 cm⁻¹ for the carboxylic acid.

-

C-O stretching: ~1280-1000 cm⁻¹.

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹.

-

Aliphatic C-H stretching: ~2960-2850 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of MINP. The expected exact mass is 292.1675 g/mol .[5] The fragmentation pattern can also provide structural information. A related compound, mono-(carboxyisononyl) phthalate, shows characteristic fragments at m/z 165 and 121 in its mass spectrum, which correspond to phthalic anhydride and benzoic acid fragments, respectively.[5]

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

-

Phthalic Anhydride: Corrosive and can cause severe eye damage and skin irritation. It is also a respiratory sensitizer. Avoid inhalation of dust.

-

Isononyl Alcohol: Combustible liquid. Avoid contact with skin and eyes.

-

Dichloromethane: Volatile and a suspected carcinogen. Handle with care in a fume hood.

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound for research purposes is a manageable laboratory procedure that relies on the fundamental principles of esterification. By carefully controlling the reaction stoichiometry, temperature, and duration, the selective formation of the monoester can be achieved. Subsequent purification by column chromatography and thorough characterization using spectroscopic methods will ensure the desired product is obtained with high purity, ready for its intended research applications.

References

- Kulawska, M., Moroz, H., & Kasprzyk, A. (2011). Kinetic investigations on the esterification of phthalic anhydride with n-heptyl, n-nonyl or n-undecyl alcohol over sulfuric acid catalyst.

- Google Patents. (2015).

- Google Patents. (2008). Method for producing plasticizer phthalic acid dinonyl. CN101157615A.

-

Exposome-Explorer. (n.d.). Mono-isononyl phthalate (MiNP) (Compound). Retrieved from [Link]

-

Exposome-Explorer. (n.d.). Mono-oxo-isononyl phthalate (oxo-MiNP) (Compound). Retrieved from [Link]

- Dubey, P. K., Mohiuddin, S. M. G., & Ramesh, D. (1997). Reactions of Phthalic Anhydride with Alcohols. Asian Journal of Chemistry, 9(3), 379-387.

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Mono-(carboxyisononyl) phthalate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Primary and Secondary Metabolites of Diisononyl Phthalate (DINP)

Introduction to Diisononyl Phthalate (DINP)

Diisononyl phthalate (DINP) is a high molecular weight phthalate that is extensively used as a plasticizer in the manufacturing of polyvinyl chloride (PVC) products.[1][2] It imparts flexibility and durability to a wide range of consumer and industrial goods, including vinyl flooring, electrical wire insulation, food packaging materials, and automotive parts.[1][2] As a replacement for other phthalates like di(2-ethylhexyl) phthalate (DEHP), understanding its metabolic fate is paramount for assessing human exposure and potential toxicological risks.[1][3] This guide provides a detailed overview of the biotransformation of DINP, focusing on its primary and major secondary metabolites, and outlines a robust analytical methodology for their quantification in biological matrices.

The rationale for studying DINP metabolites stems from the need for accurate exposure assessment. The parent compound, DINP, is rapidly metabolized in the body and does not bioaccumulate.[1] Therefore, monitoring for the parent compound is not a reliable indicator of exposure. Instead, its metabolites, which are excreted in urine, serve as more sensitive and accurate biomarkers.[1][4] Concerns over potential endocrine-disrupting effects and other toxicities, such as liver and developmental effects observed in animal studies, further underscore the importance of precise human biomonitoring.[4][5][6]

The Metabolic Journey of DINP: From Parent Compound to Excretion

The biotransformation of DINP is a multi-step process involving initial hydrolysis followed by extensive oxidative metabolism. This pathway is crucial for detoxifying and eliminating the compound from the body.

Phase I Metabolism: The Genesis of the Primary Metabolite

The initial and defining step in DINP metabolism is the hydrolysis of one of its two ester linkages.

Upon absorption, primarily through the gastrointestinal tract after oral exposure, DINP is rapidly hydrolyzed by non-specific esterases into its monoester, monoisononyl phthalate (MINP), and an isononyl alcohol.[1][5] This conversion is the hallmark of primary metabolism for DINP.

While MINP is the direct primary metabolite, it represents only a minor fraction of the total metabolites excreted in urine.[4][6][7] Studies in both rats and humans have consistently shown that MINP is not the most abundant or reliable biomarker for assessing DINP exposure, as it is quickly converted into secondary metabolites.[4][6][8]

Phase II Metabolism: Formation of Major Oxidative Metabolites

Following its formation, MINP undergoes further oxidation, primarily in the liver.[1] This secondary metabolic phase generates several key products that are more abundant in urine and thus more suitable for biomonitoring.

The isononyl side chain of MINP is the primary target for oxidation by cytochrome P450 enzymes. This process leads to the formation of three major secondary metabolites:

-

Mono-hydroxyisononyl phthalate (MHINP or OH-MiNP): Formed by hydroxylation of the alkyl chain.[1][4]

-

Mono-oxoisononyl phthalate (MOINP or oxo-MiNP): Formed by oxidation of a hydroxyl group to a keto group.[1][4]

-

Mono-carboxyisooctyl phthalate (MCIOP or cx-MiNP): Formed by further oxidation leading to the shortening of the alkyl chain and the introduction of a carboxyl group.[1][4]

These oxidative metabolites are the major urinary products of DINP exposure in both rats and humans.[4][6][7]

Conjugation and Excretion

Before urinary excretion, the primary and secondary metabolites can undergo conjugation, primarily glucuronidation. This process increases their water solubility, facilitating their elimination from the body. For instance, MOINP is excreted mostly in its glucuronidated form, while MCIOP is excreted predominantly as a free species.[4][6] The metabolites are excreted relatively quickly, with elimination half-lives in the second phase of excretion estimated to be around 12-18 hours.[8]

Metabolic Pathway of DINP

The following diagram illustrates the sequential biotransformation of DINP.

Caption: Metabolic pathway of DINP from hydrolysis to secondary oxidation and excretion.

The Superiority of Secondary Metabolites as Biomarkers

For robust and accurate exposure assessment, the choice of biomarker is critical. While MINP is the direct primary metabolite, scientific evidence overwhelmingly supports the use of the secondary, oxidative metabolites for biomonitoring.

Causality Behind Biomarker Selection: The rationale for prioritizing secondary metabolites is based on their metabolic prevalence. The enzymatic conversion of MINP to its oxidized forms is highly efficient. Consequently, MINP is a transient intermediate with very low concentrations in urine, often below the limit of detection in the general population.[4][6] In contrast, MHINP, MOINP, and MCIOP are the most abundant metabolites excreted, making them far more sensitive and reliable indicators of DINP exposure.[1][4][6] Studies have shown that relying solely on MINP would lead to a significant underestimation of human exposure to DINP.[4]

Summary of Key DINP Metabolites for Biomonitoring

| Metabolite | Abbreviation | Type | Typical Urinary Abundance | Utility as a Biomarker |

| This compound | MINP | Primary | Very Low / Often Undetectable | Poor; leads to underestimation of exposure.[4][6] |

| Mono-hydroxyisononyl phthalate | MHINP | Secondary | High | Excellent; a major urinary metabolite.[4][6] |

| Mono-carboxyisooctyl phthalate | MCIOP | Secondary | High | Excellent; a major urinary metabolite.[4][6] |

| Mono-oxoisononyl phthalate | MOINP | Secondary | Moderate to High | Excellent; a major urinary metabolite.[4][6] |

Analytical Workflow for the Quantification of DINP Metabolites in Urine

The gold-standard methodology for quantifying DINP metabolites in urine is based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique offers the high sensitivity and specificity required to detect these metabolites at trace levels found in biological samples.

Principle of the Method

The method involves enzymatic treatment to liberate conjugated metabolites, followed by an extraction step to isolate and concentrate the analytes from the complex urine matrix. The purified extract is then analyzed by HPLC-MS/MS, where the metabolites are separated chromatographically and detected based on their specific mass-to-charge ratios.

Step-by-Step Experimental Protocol

This protocol is adapted from established methods for phthalate metabolite analysis.[4]

4.2.1 Sample Collection and Storage:

-

Collect spot or 24-hour urine samples in pre-screened, phthalate-free containers (e.g., polypropylene or glass).

-

Immediately after collection, aliquot samples into storage tubes and freeze at -20°C or lower until analysis to prevent degradation.

4.2.2 Enzymatic Deconjugation (Self-Validating System):

-

Rationale: As metabolites like MOINP are excreted as glucuronide conjugates, a hydrolysis step is essential to measure the total (free + conjugated) concentration.[4] Failure to include this step would result in an inaccurate and artificially low quantification of these metabolites.

-

Pipette 1 mL of urine into a glass tube.

-

Add a solution of stable isotope-labeled internal standards (e.g., ¹³C₄-labeled MINP and other metabolites). This is a critical step for trustworthy quantification, as the internal standards correct for any analyte loss during sample preparation and for variations in instrument response.

-

Add β-glucuronidase enzyme in a suitable buffer (e.g., ammonium acetate). To validate the efficiency of the enzymatic reaction, a control conjugate like 4-methylumbelliferyl glucuronide can be included, whose successful cleavage can be monitored.[4]

-

Incubate the mixture, for example, at 37°C for 90-120 minutes.

4.2.3 Solid-Phase Extraction (SPE) for Sample Clean-up:

-

Rationale: Urine is a complex matrix containing salts, pigments, and other endogenous compounds that can interfere with LC-MS/MS analysis (a phenomenon known as matrix effects). SPE is an essential clean-up step that selectively retains the analytes of interest while washing away interferences, leading to a cleaner extract and more reliable data.

-

Condition an SPE cartridge (e.g., a phenyl-based sorbent) according to the manufacturer's instructions.

-

Load the enzyme-treated urine sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water) to remove interfering substances.

-

Elute the phthalate metabolites with a stronger organic solvent (e.g., acetonitrile or ethyl acetate).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

4.2.4 Instrumental Analysis by HPLC-MS/MS:

-

Inject the reconstituted sample into the HPLC system.

-

Perform chromatographic separation using a suitable column (e.g., a C18 or phenyl column) with a gradient of mobile phases, typically water and acetonitrile or methanol with a modifier like formic acid.

-

Detect the metabolites using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode. Monitor specific precursor-to-product ion transitions for each analyte and its corresponding internal standard for maximum specificity and accurate quantification.

Experimental Workflow Diagram

Caption: Analytical workflow for quantifying DINP metabolites in urine.

Conclusion: Synthesizing the Evidence for Robust DINP Exposure Assessment

The primary metabolite of DINP, this compound (MINP), is a fleeting intermediate in a more complex metabolic pathway. A scientifically rigorous assessment of human exposure to DINP necessitates a focus on the major secondary oxidative metabolites: MHINP, MOINP, and MCIOP. These compounds are the most abundant and consistently detected urinary products, making them far superior biomarkers.[1][4][6] The analytical workflows for their detection, centered on enzymatic hydrolysis and LC-MS/MS, provide a robust and self-validating system for generating the high-quality data required by researchers, toxicologists, and regulatory bodies to accurately evaluate the extent of human exposure to DINP and its potential health implications.

References

-

Hu, Y., et al. (2021). The effects of the phthalate DiNP on reproduction. Reproductive Toxicology, 99, 1-11. [Link]

-

Hu, Y., et al. (2021). The effects of the phthalate DiNP on reproduction. Oxford Academic. [Link]

-

U.S. Environmental Protection Agency (EPA). Fate Assessment for Diisononyl Phthalate (DINP). [Link]

-

Silva, M. J., et al. (2006). Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment. Environmental Health Perspectives, 114(8), 1158-1161. [Link]

-

Domnica, O. D., et al. (2023). Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Saravanabhavan, G., & Murray, J. (2012). Human Biological Monitoring of Diisononyl Phthalate and Diisodecyl Phthalate: A Review. ResearchGate. [Link]

-

Silva, M. J., et al. (2006). Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment. CDC Stacks. [Link]

-

Silva, M. J., et al. (2006). Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment. ResearchGate. [Link]

-

Domnica, O. D., et al. (2023). Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. National Institutes of Health. [Link]

-

Lessmann, F., et al. (2019). Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). Journal of Chromatography B, 1124, 214-221. [Link]

-

Lin, H., et al. (2011). Identification of di-isononyl phthalate metabolites for exposure marker discovery using in vitro/in vivo metabolism and signal mining strategy with LC-MS data. Analytical Chemistry, 83(22), 8599-8606. [Link]

-

Koch, H. M., & Angerer, J. (2007). Di-iso-nonylphthalate (DINP) metabolites in human urine after a single oral dose of deuterium-labelled DINP. International Journal of Hygiene and Environmental Health, 210(1), 9-19. [Link]

Sources

- 1. The effects of the phthalate DiNP on reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gst-chem.com [gst-chem.com]

- 3. Identification of di-isononyl phthalate metabolites for exposure marker discovery using in vitro/in vivo metabolism and signal mining strategy with LC-MS data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Di-iso-nonylphthalate (DINP) metabolites in human urine after a single oral dose of deuterium-labelled DINP - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biodegradation Pathways of Monoisononyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoisononyl phthalate (MINP) is a significant metabolite of diisononyl phthalate (DINP), a widely used plasticizer in a vast array of consumer and industrial products. Due to its prevalence and potential endocrine-disrupting properties, understanding the environmental fate and biodegradation of MINP is of paramount importance. This technical guide provides a comprehensive overview of the microbial degradation pathways of MINP, offering insights into the enzymatic machinery and metabolic routes employed by microorganisms to break down this resilient compound. This document is intended to serve as a valuable resource for researchers in environmental science, microbiology, and toxicology, as well as for professionals in the pharmaceutical and chemical industries engaged in safety and environmental impact assessments.

The Central Biodegradation Strategy: A Two-Pronged Attack

The microbial biodegradation of this compound is a multi-step process orchestrated by a variety of microorganisms, primarily bacteria and fungi. The overall strategy involves a "two-pronged attack" that separately targets the two main components of the MINP molecule: the phthalate core and the isononyl ester side-chain. This process can be broadly divided into two key phases:

-

Initial Hydrolysis: The biodegradation cascade is initiated by the enzymatic hydrolysis of the ester bond in MINP. This crucial first step liberates the phthalate moiety as phthalic acid and releases the isononyl group as isononyl alcohol.

-

Parallel Degradation of Moieties: Following hydrolysis, the phthalic acid and isononyl alcohol are channeled into separate metabolic pathways for further degradation. The aromatic phthalic acid undergoes ring-opening reactions, while the aliphatic isononyl alcohol is typically oxidized and subsequently enters central metabolic pathways.

Phase 1: The Gateway Reaction - Ester Bond Hydrolysis

The initial and often rate-limiting step in MINP biodegradation is the cleavage of the ester linkage. This reaction is catalyzed by a class of enzymes known as esterases or lipases . These enzymes exhibit broad substrate specificity and are responsible for the breakdown of a wide range of ester-containing compounds.

The hydrolysis of MINP yields two primary metabolites:

-

Phthalic Acid: An aromatic dicarboxylic acid that serves as the central intermediate for the degradation of the phthalate core.

-

Isononyl Alcohol: A branched nine-carbon alcohol that is subsequently metabolized.

Several bacterial strains have been identified to possess the ability to hydrolyze phthalate esters, including species of Sphingobium, Serratia, Pseudomonas, and Achromobacter. For instance, Sphingobium chungbukense has been shown to efficiently degrade diisononyl phthalate (DINP), with the formation of MINP and phthalic acid as key intermediates.[1]

Figure 1: Initial hydrolysis of this compound (MINP) into Phthalic Acid and Isononyl Alcohol.

Phase 2: Divergent Fates of the Metabolites

A. Degradation Pathway of the Phthalate Moiety

The microbial degradation of phthalic acid is a well-studied process that proceeds through a series of enzymatic reactions, ultimately leading to intermediates of central metabolism. This pathway can occur under both aerobic and anaerobic conditions, with distinct enzymatic machinery.

Aerobic Degradation of Phthalic Acid:

Under aerobic conditions, the degradation of phthalic acid is initiated by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to its destabilization and subsequent cleavage. A common pathway involves the following key steps:

-

Hydroxylation: Phthalate is first converted to a dihydroxylated intermediate, typically protocatechuic acid (PCA) , by a phthalate dioxygenase .

-

Ring Cleavage: The aromatic ring of PCA is then cleaved by another dioxygenase, either through an ortho or meta cleavage pathway, yielding aliphatic dicarboxylic acids.

-

Funneling into Central Metabolism: These aliphatic intermediates are further metabolized and eventually enter the Krebs cycle (tricarboxylic acid cycle), where they are completely oxidized to carbon dioxide and water.

Figure 2: Aerobic degradation pathway of the phthalic acid moiety.

Anaerobic Degradation of Phthalic Acid:

In the absence of oxygen, microorganisms employ a different strategy to break down the phthalate ring. This pathway involves the initial activation of phthalate to a coenzyme A (CoA) thioester, followed by decarboxylation and subsequent dearomatization. Key enzymes in this process include phthaloyl-CoA synthetase and phthaloyl-CoA decarboxylase .[2]

B. Proposed Degradation Pathway of the Isononyl Alcohol Moiety

The metabolic fate of the branched isononyl alcohol is less specifically documented in the scientific literature compared to the phthalate moiety. However, based on the general principles of microbial alcohol and alkane metabolism, a plausible degradation pathway can be proposed. The degradation of isononyl alcohol likely proceeds through a series of oxidative steps to convert the alcohol into a fatty acid, which can then be broken down via β-oxidation.

-

Oxidation to Aldehyde: The initial step is the oxidation of the primary alcohol group of isononyl alcohol to an aldehyde, catalyzed by an alcohol dehydrogenase or alcohol oxidase .

-

Oxidation to Carboxylic Acid: The resulting isononyl aldehyde is then further oxidized to isononanoic acid by an aldehyde dehydrogenase .

-

β-Oxidation: The branched-chain isononanoic acid can then enter the β-oxidation pathway. The presence of methyl branches may require specific enzymes to handle these structures, but ultimately the carbon chain is shortened, yielding acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways.

Figure 3: Proposed degradation pathway of the isononyl alcohol moiety.

Experimental Methodologies for Studying MINP Biodegradation

Investigating the biodegradation of MINP requires a combination of microbiological, biochemical, and analytical techniques.

Isolation and Cultivation of MINP-Degrading Microorganisms

Protocol for Enrichment and Isolation:

-

Sample Collection: Collect soil or water samples from environments likely to be contaminated with phthalates, such as industrial sites or landfills.

-

Enrichment Culture: Inoculate a mineral salts medium (MSM) containing MINP as the sole carbon and energy source with the collected environmental sample. The MSM typically contains essential minerals and a nitrogen source.

-

Incubation: Incubate the enrichment cultures under appropriate conditions (e.g., 30°C, aerobic with shaking).

-

Subculturing: Periodically transfer an aliquot of the culture to fresh MSM with MINP to enrich for microorganisms capable of utilizing it.

-

Isolation: After several rounds of enrichment, plate serial dilutions of the culture onto MSM agar plates containing MINP. Individual colonies that appear are potential MINP degraders.

-

Purification and Identification: Purify the isolated colonies by re-streaking and identify them using morphological, biochemical, and molecular (e.g., 16S rRNA gene sequencing) methods.[3][4][5]

Figure 4: Experimental workflow for the isolation of MINP-degrading microorganisms.

Enzyme Assays

Esterase Activity Assay:

The activity of esterases involved in MINP hydrolysis can be determined using a spectrophotometric assay with a model substrate like p-nitrophenyl acetate (pNPA). The hydrolysis of pNPA releases p-nitrophenol, which can be quantified by measuring the absorbance at a specific wavelength.[6][7]

Protocol:

-

Prepare a reaction mixture: containing a suitable buffer (e.g., phosphate buffer), the enzyme extract (from the isolated microorganism), and the substrate (pNPA).

-

Incubate: the reaction mixture at an optimal temperature for a defined period.

-

Measure absorbance: at the wavelength corresponding to the product (p-nitrophenol).

-

Calculate enzyme activity: based on the rate of product formation.

To assess the specific activity towards MINP, a direct assay measuring the disappearance of MINP or the appearance of phthalic acid and isononyl alcohol using HPLC or GC-MS is required.

Analytical Techniques for Metabolite Identification and Quantification

High-Performance Liquid Chromatography (HPLC):

HPLC coupled with a UV or mass spectrometry (MS) detector is a powerful tool for separating and quantifying MINP and its primary metabolites, phthalic acid and isononyl alcohol.[8]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is highly effective for the analysis of volatile and semi-volatile organic compounds, making it ideal for identifying and quantifying MINP and its degradation products. Derivatization may be necessary for polar metabolites to improve their volatility and chromatographic properties.[9][10][11][12]

Sample Preparation for GC-MS Analysis:

-

Extraction: Extract the metabolites from the microbial culture medium using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Concentration: Concentrate the extract to a smaller volume.

-

Derivatization (if necessary): React the extract with a derivatizing agent to increase the volatility of polar compounds.

-

Analysis: Inject the prepared sample into the GC-MS system for separation and identification of the compounds based on their retention times and mass spectra.[9][11]

Quantitative Data on Phthalate Biodegradation

The following table summarizes key quantitative data from studies on the biodegradation of DINP, the precursor to MINP.

| Microorganism/Consortium | Substrate | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time (h) | Key Metabolites Identified | Reference |

| Sphingobium chungbukense KCTC 2955 | DINP | 100 | >90 | Not specified | This compound, Phthalic acid | [1] |

| Saline soil bacterial consortium | DINP | 500 | 99 | 168 | This compound, Isononyl alcohol | [1] |

Conclusion

The biodegradation of this compound is a complex process involving the concerted action of various microbial enzymes. The primary pathway involves an initial hydrolysis to phthalic acid and isononyl alcohol, followed by the independent degradation of these two moieties. While the degradation of phthalic acid is well-understood, further research is needed to fully elucidate the specific enzymatic steps and intermediates in the metabolism of the branched isononyl alcohol. The experimental methodologies outlined in this guide provide a framework for researchers to isolate and characterize novel MINP-degrading microorganisms and to further unravel the intricacies of these important biodegradation pathways. A deeper understanding of these processes is crucial for developing effective bioremediation strategies for phthalate-contaminated environments and for assessing the environmental risks associated with these widely used chemicals.

References

-

Utilizing Alcohol for Alkane Biosynthesis by Introducing a Fatty Alcohol Dehydrogenase. (n.d.). American Society for Microbiology. Retrieved January 27, 2026, from [Link]

-

Isolation and characterization of phthalate degrading bacteria. (n.d.). Gregor Mendel Foundation. Retrieved January 27, 2026, from [Link]

-

(PDF) Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Mechanism and specificity of formation of long chain alcohols by developing rat brain. (1981, September 25). PubMed. Retrieved January 27, 2026, from [Link]

-

(PDF) Modular pathway engineering for the microbial production of branched-chain fatty alcohols. (2017, October 19). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Bacterial enzyme based spectrophotometric determination of phthalate esters in drinking water stored in PET bottles. (2020, August 8). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Structure and mechanism of the alkane-oxidizing enzyme AlkB. (2023, April 17). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Long-chain-alcohol oxidase. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

GC-MS Sample Preparation. (n.d.). Organomation. Retrieved January 27, 2026, from [Link]

-

(PDF) Isolation and characterization of phthalate degrading bacteria. (2014, November 28). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Microbial succession and exploration of higher alcohols-producing core bacteria in northern Huangjiu fermentation. (2022, June 18). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Unveiling Mechanistic and Structural Insights of EstS1 Esterase: A Potent Broad-Spectrum Phthalate Diester Degrading Enzyme. (2024, August 14). bioRxiv. Retrieved January 27, 2026, from [Link]

-

Biocatalytic Oxidation of Alcohols. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Enzymatic Control of Alcohol Metabolism in the Body—The Roles of Class I, II, III, and IV Alcohol Dehydrogenases/NADH Reoxidation System, Microsomal Ethanol Oxidizing System, Catalase/H 2 O 2 System, and Aldehyde Dehydrogenase 2. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. (2018, November 19). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Isolation of Dibutyl Phthalate-Degrading Bacteria and Its Coculture with Citrobacter freundii CD-9 to Degrade Fenvalerate. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Biodegradation of diisononyl phthalate by a consortium of saline soil bacteria: optimisation and kinetic characterisation. (2021, April 2). PubMed. Retrieved January 27, 2026, from [Link]

-

Effect of alcohol chain length on the enzymatic resolution of racemic mandelic acid and kinetic study. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories. (2020, December 3). PubMed Central. Retrieved January 27, 2026, from [Link]

-

-

ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 27, 2026, from [Link]

-

-

ISOLATION OF PHTHALIC ACID DEGRADING PSEUDOMONAS SP. P1 FROM SOIL. (n.d.). Pakistan Journal of Botany. Retrieved January 27, 2026, from [Link]

-

Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016, October 10). SpringerLink. Retrieved January 27, 2026, from [Link]

-

(PDF) Branched-Chain Higher Alcohols. (2015, August 7). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Enzymes involved in phthalate degradation in sulphate-reducing bacteria. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

A flexible kinetic assay efficiently sorts prospective biocatalysts for PET plastic subunit hydrolysis. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Isolation and characterization of diethyl phthalate degrading bacteria from crude oil contaminated soil. (2019, April 18). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Rapid Screening of Phthalates in Printed Circuit Boards using Pyrolysis GC-MS. (n.d.). SCION Instruments. Retrieved January 27, 2026, from [Link]

-

A simple activity staining protocol for lipases and esterases. (2010, August 10). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Metabolic Engineering of Microorganisms for the Production of Higher Alcohols. (2014, September 2). PubMed Central. Retrieved January 27, 2026, from [Link]

Sources

- 1. iris.landsbokasafn.is [iris.landsbokasafn.is]

- 2. m.youtube.com [m.youtube.com]

- 3. gregormendelfoundation.com [gregormendelfoundation.com]

- 4. Isolation of Dibutyl Phthalate-Degrading Bacteria and Its Coculture with Citrobacter freundii CD-9 to Degrade Fenvalerate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pakbs.org [pakbs.org]

- 6. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. organomation.com [organomation.com]

- 11. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid Screening of Phthalates in Printed Circuit Boards using Pyrolysis GC-MS [scioninstruments.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Isopropyl p-Nitrophenyl Methylphosphonate

A Note on Nomenclature: The acronym "MINP" is not a standardized designation. Based on the chemical name "Methyl Isopropyl-4-nitrophenyl Phosphate," the most closely related and well-documented compound is Isopropyl p-nitrophenyl methylphosphonate, often referred to in scientific literature as a sarin surrogate.[1][2][3] This guide will focus on the properties of this compound, CAS Number 3735-97-5.

Introduction

Isopropyl p-nitrophenyl methylphosphonate is an organophosphorus compound of significant interest to researchers in the fields of toxicology, neurobiology, and drug development. Its structural similarity to the nerve agent sarin makes it a valuable and safer surrogate for studying the mechanisms of acetylcholinesterase (AChE) inhibition and for the development of effective antidotes.[1][3] This compound's stability under standard laboratory conditions allows for more widespread and less hazardous research compared to live nerve agents.[4] This technical guide provides a comprehensive overview of the known physical and chemical properties of Isopropyl p-nitrophenyl methylphosphonate, along with detailed experimental protocols for its synthesis and characterization.

Core Physical and Chemical Properties

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | Isopropyl (4-nitrophenyl) methylphosphonate | [5] |

| CAS Number | 3735-97-5 | [5] |

| Molecular Formula | C₁₀H₁₄NO₅P | [5] |

| Molecular Weight | 259.20 g/mol | [5] |

| Appearance | Solid | Supplier Data |

| Storage Temperature | 0-8 °C | Supplier Data |

| Computed XLogP3 | 1.9 | PubChem |

| Computed Hydrogen Bond Donor Count | 0 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 5 | PubChem |

| Computed Rotatable Bond Count | 4 | PubChem |

Chemical Structure

The chemical structure of Isopropyl p-nitrophenyl methylphosphonate is central to its reactivity and function as a sarin surrogate.

Figure 1: Chemical structure of Isopropyl p-nitrophenyl methylphosphonate.

Chemical Reactivity and Stability

Hydrolysis

Thermal and Photochemical Stability

Isopropyl p-nitrophenyl methylphosphonate is considered a stable analog of sarin, suitable for use in standard laboratory settings without the need for specialized containment facilities.[4] It is reported to be stable for years.[4] However, like many organophosphorus compounds, prolonged exposure to high temperatures or UV radiation may lead to degradation. Organophosphorus esters can undergo hydrolysis under both acidic and basic conditions.[8]

Experimental Protocols

Synthesis of Isopropyl p-Nitrophenyl Methylphosphonate

A general method for the synthesis of racemic Isopropyl p-nitrophenyl methylphosphonate can be adapted from standard procedures for preparing similar organophosphates.[5] The reaction typically involves the Michaelis-Arbuzov reaction.

Figure 2: General synthesis workflow for Isopropyl p-nitrophenyl methylphosphonate.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine triethyl phosphite and p-nitrophenol.

-

Addition of Reactant: While stirring, slowly add diethyl p-nitrophenyl phosphite dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, followed by standing overnight at a reduced temperature (e.g., 5°C) to ensure complete reaction.

-

Purification: The crude product can be purified using a falling-film molecular still under high vacuum. The purity of the final product should be assessed by analytical techniques such as GC-MS or NMR.

Characterization by Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a multiplet for the methine proton), the methyl group attached to the phosphorus (a doublet due to coupling with phosphorus), and the aromatic protons of the p-nitrophenyl group (two doublets in the downfield region).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the isopropyl group, the methyl group, and the aromatic ring.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a crucial tool for characterizing organophosphorus compounds and should exhibit a single resonance at a chemical shift characteristic for phosphonates.

Infrared (IR) Spectroscopy:

The IR spectrum should display characteristic absorption bands for the P=O stretch, P-O-C (alkyl and aryl) stretches, C-H bonds of the alkyl groups, and the aromatic C=C and C-H bonds, as well as the symmetric and asymmetric stretches of the nitro group (NO₂).

Mass Spectrometry (MS):

Mass spectrometry can confirm the molecular weight of the compound. The mass spectrum of a related compound, propyl isopropylphosphonate, shows a deprotonated molecular ion at m/z 165 in LC/MS.[9] For Isopropyl p-nitrophenyl methylphosphonate, the molecular ion peak (M+) would be expected at m/z 259.

Conclusion

Isopropyl p-nitrophenyl methylphosphonate serves as an indispensable tool for research into the toxicology of organophosphate nerve agents and the development of effective countermeasures. Its stability and lower toxicity compared to sarin allow for its use in a broader range of research settings. While a complete experimental dataset for all its physical properties is not yet available, the existing information, supplemented by data from analogous compounds, provides a solid foundation for its application in scientific research. Further characterization of its physicochemical properties will undoubtedly enhance its utility as a reference compound in analytical and toxicological studies.

References

-

Study Regarding the Inhibition of Acetylcholinesterase by Isopropyl 4-Nitrophenyl Methylphosphonate. (2019). Biomedical Research. [Link]

-

Organophosphate Nerve Agent Toxicity in Hydra attenuata. (2003). Chemical Research in Toxicology. [Link]

-

Neuroprotection From Organophosphate-Induced Damage by Novel Phenoxyalkyl Pyridinium Oximes in Rat Brain. (2018). Toxicological Sciences. [Link]

-

Stereochemical Specificity of Organophosphorus Acid Anhydrolase Toward p-Nitrophenyl Analogs of Soman and Sarin. (n.d.). diva-portal.org. [Link]

-

Study Regarding the Inhibition of Acetylcholinesterase by Isopropyl 4-Nitrophenyl Methylphosphonate. (2019). ResearchGate. [Link]

-

Stereoselective Detoxification of Chiral Sarin and Soman Analogues by Phosphotriesterase. (n.d.). diva-portal.org. [Link]

-

Synthesis of Ethyl p-Nitrophenyl α-Methoxyalkylphosphonates. (1965). The Journal of Organic Chemistry. [Link]

-

Novel Organophosphate Ligand O-(2-Fluoroethyl)-O-(p-Nitrophenyl)Methylphosphonate: Synthesis, Hydrolytic Stability and Analysis of the Inhibition and Reactivation of Cholinesterases. (2015). PLoS ONE. [Link]

-

The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli. (1969). Biochemical Journal. [Link]

-

Chemical structures of Sarin and its surrogates. (n.d.). ResearchGate. [Link]

-

Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. (2022). ACS Publications. [Link]

-

Method 8141B: Organophosphorus Compounds by Gas Chromatography. (2007). EPA. [Link]

- Disodium p-nitrophenylphosphate and preparation method thereof. (2019).

-

The Hydrolysis of Phosphinates and Phosphonates: A Review. (2018). MDPI. [Link]

-

Indoor Sorption of Surrogates for Sarin and Related Nerve Agents. (2005). Environmental Science & Technology. [Link]

-

Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. (2024). MDPI. [Link]

-

Chromatographic and Spectrometric Identification of Propyl Isopropylphosphonofluoridate and its Degradation Products. (2010). ResearchGate. [Link]

-

Synthesis of Phenyl or 4-Nitrophenyl Methyl β-Ketophosphonate Esters. (n.d.). syngenta.com. [Link]

-

Analysis and Occurrence of Organophosphate Esters in Meats and Fish Consumed in the United States. (2019). ACS Publications. [Link]

-

Bacterial detoxification of organophosphate nerve agents. (2002). Current Opinion in Biotechnology. [Link]

-

Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates. (2017). ResearchGate. [Link]

-

Kinetics of Hydrolysis of p-Nitrophenyl Phosphate by Fowl Plasma Alkaline Phosphatase. (1965). Nature. [Link]

-

Chemical, Physical, and Toxicological Properties of V-Agents. (2023). MDPI. [Link]

-

THE NON-ENZYMATIC HYDROLYSIS OF p-NITROPHENYL PHOSPHATE. (1954). Canadian Journal of Chemistry. [Link]

-

Simultaneous degradation of organophosphorus pesticides and p-nitrophenol by a genetically engineered Moraxella sp. with surface-expressed organophosphorus hydrolase. (2001). Biotechnology and Bioengineering. [Link]

-

SYNTHESIS AND CHARACTERISATION OF ORGANOPHOSPHATE ESTERS. (2022). Journal of Emerging Technologies and Innovative Research. [Link]

-

Phosphonate synthesis by substitution or phosphonylation. (n.d.). Organic Chemistry Portal. [Link]

-

NRT Quick Reference Guide: Sarin (GB). (n.d.). National Response Team. [Link]

-

The Hydrolysis Of Nitrophenyl Phosphate. (2017). UKEssays. [Link]

-

Organophosphate. (n.d.). Wikipedia. [Link]

-

Synthesis of Ethyl p-Nitrophenyl a-Methoxyalkylphosphonates. (1965). pubs.acs.org. [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.tamu.edu [chem.tamu.edu]

- 6. Novel Organophosphate Ligand O-(2-Fluoroethyl)-O-(p-Nitrophenyl)Methylphosphonate: Synthesis, Hydrolytic Stability and Analysis of the Inhibition and Reactivation of Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. epa.gov [epa.gov]

- 9. Surface Tension of Organophosphorus Compounds: Sarin and its Surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on Monoisononyl phthalate research

An In-Depth Technical Guide to Monoisononyl Phthalate (MINP) Research for Scientists and Drug Development Professionals

Executive Summary

This compound (MINP) is the primary monoester metabolite of Diisononyl phthalate (DINP), a high-production-volume plasticizer used to impart flexibility to polyvinyl chloride (PVC) and other polymers. As DINP is not covalently bound to the polymer matrix, it leaches into the environment, leading to ubiquitous human exposure. Consequently, MINP is frequently detected in human biological matrices and serves as a primary biomarker of DINP exposure. Research into MINP is critical for understanding the potential human health risks associated with DINP. This guide provides a comprehensive review of the current state of MINP research, covering its chemical properties, metabolic pathways, toxicological profile, and the analytical methodologies essential for its study. We delve into the causal mechanisms of MINP's bioactivity, focusing on its role as an endocrine disruptor through the activation of peroxisome proliferator-activated receptors (PPARs), and provide detailed, field-proven protocols for its quantification and toxicological assessment.

Introduction: The Significance of a Metabolite

Phthalates are a class of chemicals widely used as plasticizers in consumer and industrial products, including flooring, cables, toys, and food packaging.[1] Diisononyl phthalate (DINP) is a complex mixture of isomers used extensively as a replacement for other restricted phthalates. The toxicological activity of many phthalates is primarily attributed not to the parent diester but to their monoester metabolites, which are formed via hydrolysis in the gastrointestinal tract or other tissues.[2] this compound (MINP) is the first and most crucial metabolite in this pathway for DINP.[2] Understanding the biological activity of MINP is therefore paramount to assessing the safety and risk associated with DINP exposure. This technical guide synthesizes the current scientific knowledge on MINP, providing researchers with the foundational information and practical methodologies required to investigate its biological impact.

Chemical Profile and Synthesis

Chemical Properties

MINP is a benzoic acid ester, specifically a phthalic acid monoester.[3] Its chemical structure consists of a phthalic acid core with one carboxylic acid group esterified to an isononyl alcohol. The "isononyl" group is itself a complex mixture of branched nine-carbon isomers.

| Property | Value | Source |

| IUPAC Name | 2-{[(7-methyloctyl)oxy]carbonyl}benzoic acid | [3] |

| Molecular Formula | C₁₇H₂₄O₄ | [3] |

| Molecular Weight | 292.375 g/mol | [3] |

| CAS Number | 106610-61-1 | [3] |

| Topological Polar Surface Area | 63.6 Ų | [PubChem] |

| XLogP3 | 5.6 | [PubChem] |

Table 1: Key Chemical and Physical Properties of this compound (MINP).

Rationale for Chemical Synthesis

While MINP is primarily encountered in a biological context as a metabolite, its chemical synthesis is crucial for toxicological and analytical research. The availability of a pure, certified reference material (CRM) is a prerequisite for developing and validating quantitative analytical methods, such as mass spectrometry, and for conducting in vitro and in vivo toxicological studies where a precise dose is required.[4]

The synthesis of phthalate monoesters is generally achieved through the esterification of phthalic anhydride with the corresponding alcohol.[5] In the case of MINP, this involves reacting phthalic anhydride with isononyl alcohol. The reaction is typically performed with a molar excess of the alcohol and under catalysis to drive the reaction towards the monoester product.[5] Given that commercial isononyl alcohol is a mixture of isomers, the resulting MINP standard is also an isomeric mixture, reflecting the composition of the parent DINP plasticizer.[6]

Toxicokinetics and Metabolism: The Journey from DINP to Excretion

Human exposure to DINP occurs primarily through ingestion of contaminated food and dust, with inhalation and dermal absorption as secondary routes.[7] Once ingested, DINP is rapidly hydrolyzed by esterases in the gut and other tissues to form MINP.[2] This initial hydrolysis is a critical activation step, as the monoester metabolite is often more biologically active than the parent diester.[2]

Following its formation, MINP is absorbed and undergoes further Phase I metabolism, primarily through ω- and (ω-1)-oxidation of the alkyl side chain. This results in the formation of several secondary, oxidized metabolites, including:

-

mono-hydroxy-isononyl phthalate (MHiNP)

-

mono-oxo-isononyl phthalate (MOiNP)

-

mono-carboxy-isooctyl phthalate (MCiOP) [2]

These metabolites, along with MINP, can then undergo Phase II conjugation (e.g., glucuronidation) to increase their water solubility and facilitate their excretion, primarily in the urine.[2] The measurement of MINP and its oxidative metabolites in urine is the established method for human biomonitoring of DINP exposure.

Core Toxicological Profile: Mechanisms of Action